molecular formula C8H12IN B7772373 1,2,6-Trimethylpyridinium iodide CAS No. 2525-19-1

1,2,6-Trimethylpyridinium iodide

Cat. No. B7772373
CAS RN: 2525-19-1
M. Wt: 249.09 g/mol
InChI Key: PJEJWFVFPIWRMG-UHFFFAOYSA-M
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Description

1,2,6-Trimethylpyridinium iodide is a useful research compound. Its molecular formula is C8H12IN and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,6-Trimethylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,6-Trimethylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Halogen Bond Acceptors :

    • Trimethylplatinum(IV) iodide complexes of terpyridines, which are related to the trimethylpyridinium structure, have been synthesized and characterized. They act as bifunctional halogen bond acceptors, suggesting potential applications in halogen bonding and crystal engineering (Ghosh et al., 2016).
  • Supramolecular Hybrids :

    • Hybrids formed with 1,3,5-trimethylpyridinium iodides and tetraiodopyrrole show strong halogen bonding between iodine atoms of tetraiodopyrrole and iodide anions. This indicates their utility in creating novel supramolecular structures (Bondarenko et al., 2021).
  • Electrochemical Sensors :

    • Chemically modified carbon nanotubes with trimethylpyridinium structure show enhanced monitoring of iodide. They exhibit high selectivity and sensitivity, indicating their potential use in designing advanced electrochemical sensors (Ghaedi et al., 2015).
  • Crystal Engineering :

    • Salts derived from 4-cyano-1-methylpyridinium iodide, which is structurally related to 1,2,6-trimethylpyridinium iodide, show unique crystal structures. This could have implications for crystal engineering and materials science (Nguyen et al., 2016).
  • Spectroscopic and Computational Studies :

    • The compound 2,3-diethoxycarbonyl-1-methylpyridinium iodide has been studied using NMR, FTIR, Raman, X-ray diffraction, and DFT methods. Understanding its structure and properties can aid in the development of materials with specific electronic or optical properties (Barczyński et al., 2013).
  • Reagent in Coordination Chemistry :

    • Trimethylsilyl iodide, related to trimethylpyridinium iodide, is used in preparing transition-metal iodides, indicating its importance in coordination chemistry and synthesis of complex compounds (Leigh et al., 2002).
  • Nucleophilic Substitution Reagent :

    • 1,1,1-Trimethylhydrazinium iodide has been demonstrated as a novel reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen, highlighting its application in synthetic chemistry (Pagoria et al., 1996).

properties

IUPAC Name

1,2,6-trimethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-5-4-6-8(2)9(7)3;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJWFVFPIWRMG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948100
Record name 1,2,6-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethylpyridinium iodide

CAS RN

2525-19-1
Record name 1,2,6-Trimethylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2525-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1,2,6-trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.